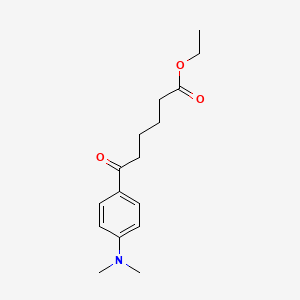

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is an organic compound with the molecular formula C16H23NO3. It is a derivative of hexanoic acid and contains a dimethylamino group attached to a phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate typically involves the Friedel-Crafts acylation of dimethylaniline with ethyl 6-oxohexanoate. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Friedel-Crafts Acylation: Dimethylaniline reacts with ethyl 6-oxohexanoate in the presence of AlCl3 to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and efficiency. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate exhibit potential anticancer properties. For instance, compounds containing the dimethylamino group have been shown to inhibit specific cancer cell lines by interfering with mitotic processes. This mechanism is similar to that of known anticancer agents, making it a candidate for further exploration in drug development .

Calcium Channel Blockers

The compound has also been investigated for its role as a calcium channel blocker. Dihydropyrimidine derivatives, which include structures similar to this compound, have demonstrated activity in modulating calcium channels, potentially leading to therapeutic applications in cardiovascular diseases .

Polymer Science

Polyurethane Compositions

this compound can be utilized in the formulation of polyurethane compositions. These compositions are characterized by their ease of processing and quick curing times, making them suitable for applications as adhesives, sealants, and coatings. The presence of the dimethylamino group enhances the reactivity of the compound, allowing for improved performance in these applications .

Cationic Polymers

In polymer science, cationic polymers derived from compounds like this compound have been explored for their use in personal care products and wastewater treatment. Their ability to interact with negatively charged surfaces makes them effective in conditioning agents and flocculants .

Agricultural Chemistry

Pesticide Development

The compound's structural features suggest potential applications in pesticide development. Similar compounds with dimethylamino groups have been reported to possess herbicidal properties, indicating that this compound could be explored as a candidate for developing new agrochemicals .

Table 1: Comparison of Biological Activities

Table 2: Applications in Polymer Science

| Application Type | Description | Benefits |

|---|---|---|

| Adhesives | Two-component polyurethane compositions | Quick curing, high strength |

| Sealants | Cationic polymers for personal care products | Effective conditioning agents |

| Coatings | Polyurethane formulations | Enhanced durability and performance |

Case Studies

- Anticancer Research : A study on the synthesis of dihydropyrimidine derivatives highlighted their potential as inhibitors of mitotic kinesin Eg5, which is crucial for cancer cell division. This compound was identified as a promising scaffold for further modifications aimed at enhancing anticancer activity .

- Polyurethane Applications : A case study demonstrated the effectiveness of polyurethane compositions incorporating this compound as a catalyst in achieving rapid curing times and high mechanical strength, suitable for industrial applications .

- Agricultural Use : Research into the herbicidal properties of related compounds suggested that modifications to the structure could lead to effective agrochemicals. This compound's potential role as a herbicide warrants further investigation .

作用機序

The mechanism of action of Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Ethyl 6-[4-(N,N-diethylamino)phenyl]-6-oxohexanoate: Similar structure with diethylamino group instead of dimethylamino group.

Michler’s Ketone: Contains two dimethylamino groups attached to a benzophenone core.

4-(Dimethylamino)pyridine: A related compound with a dimethylamino group attached to a pyridine ring.

Uniqueness

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

Ethyl 6-(4-(dimethylamino)phenyl)-6-oxohexanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a phenyl ring, which is known to influence its interaction with biological targets. The molecular formula of this compound is C15H21N1O3, and it has been characterized by various spectroscopic methods.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can modulate receptor activity, while the ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. This compound has been investigated for its antimicrobial and anticancer properties, suggesting a multifaceted mechanism of action involving various pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted by demonstrated that derivatives of similar compounds showed significant antibacterial effects against various strains, indicating potential applications in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, a recent investigation highlighted its efficacy in inhibiting tumor growth in xenograft models, showcasing low toxicity levels while effectively targeting cancer cells . The compound's selectivity towards certain cancer types further enhances its therapeutic profile.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Showed effective inhibition of tumor growth in MCF-7 and A549 cell lines with low toxicity. |

| Study 3 | Explored the compound's interaction with calcium channels, indicating potential for cardiovascular applications. |

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications extend beyond academic research into industrial uses, including:

- Drug Development : Investigated for its therapeutic potential in various diseases.

- Chemical Synthesis : Employed as a reagent in synthetic pathways.

- Material Science : Utilized in producing specialty chemicals and pigments.

特性

IUPAC Name |

ethyl 6-[4-(dimethylamino)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-4-20-16(19)8-6-5-7-15(18)13-9-11-14(12-10-13)17(2)3/h9-12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOZMUTUUSYYGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。